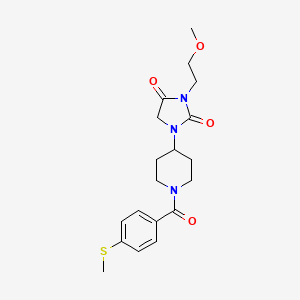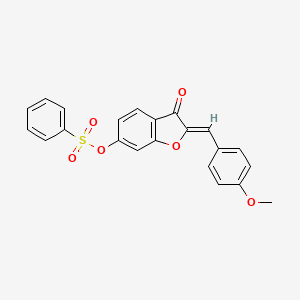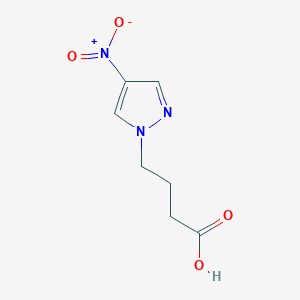
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H14F2N2O3 and its molecular weight is 392.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research has demonstrated the potential of quinoline derivatives in addressing a range of microbial threats. A study highlighted the synthesis of quinoline compounds showing considerable antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others. These compounds are characterized by their structural attributes, including the presence of carboxamide groups, which are believed to contribute to their antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011).
Photophysical Properties and Mechanisms
Another avenue of research focuses on the photophysical properties of quinolone derivatives. Studies on compounds similar to N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide have investigated their behavior under light exposure. For instance, the photoreaction of certain fluoroquinolones in aqueous solutions suggests complex mechanisms involving photonucleophilic aromatic substitution. These findings underscore the potential of quinoline derivatives in applications requiring specific light-induced reactions (Cuquerella, Bosca, & Miranda, 2004).
Antitubercular and Antimalarial Activities
The antitubercular and antimalarial activities of quinoline derivatives have also been explored. Synthesis efforts have led to compounds displaying significant efficacy against Mycobacterium tuberculosis and Plasmodium falciparum. Such studies pave the way for the development of new therapeutic agents against tuberculosis and malaria, highlighting the versatility of quinoline derivatives in combating infectious diseases (Umamatheswari & Sankar, 2017).
Anticancer and Fluorescent Agent Properties
Quinoline derivatives have also been synthesized and evaluated for their potential as anticancer agents and fluorescence probes. One study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and their testing against various cancer cell lines, with promising cytotoxic activity observed. Furthermore, the fluorescent properties of these compounds were evaluated, indicating potential applications in both therapeutics and diagnostics (Funk et al., 2015).
CFTR Potentiation for Cystic Fibrosis
Significantly, quinolinone-3-carboxamide derivatives have been identified as potent CFTR potentiators, leading to the development of drugs such as ivacaftor for the treatment of cystic fibrosis. This discovery underscores the therapeutic potential of quinoline derivatives in addressing genetic disorders by modulating protein function at the cellular level (Hadida et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)25-21(28)19-20(27)15-8-4-5-9-18(15)26(22(19)29)14-6-2-1-3-7-14/h1-12,27H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHAVKLFHXIKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

